N-(3-cyanophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide
Description
Properties
IUPAC Name |
N-(3-cyanophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O4/c1-2-17-24-19(25-31-17)18-15-8-3-4-9-26(15)21(30)27(20(18)29)12-16(28)23-14-7-5-6-13(10-14)11-22/h5-7,10H,2-4,8-9,12H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBUYQMIUCBCHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=C3CCCCN3C(=O)N(C2=O)CC(=O)NC4=CC=CC(=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amidoxime Route
The oxadiazole ring is typically synthesized via cyclization of O-acylamidoximes. For the 5-ethyl variant:
- Amidoxime Formation : Ethylpropionamidoxime is prepared by reacting propionitrile with hydroxylamine hydrochloride under reflux (70°C, 6 hr).
- Acylation : Treatment with acetyl chloride in dichloromethane (DCM) yields O-acetylated amidoxime.
- Cyclization : Heating the intermediate at 120°C in toluene with tetrabutylammonium hydroxide (TBAH) catalyzes ring closure.
Key Data :
| Step | Reagent | Temp (°C) | Yield (%) |
|---|---|---|---|
| 1 | NH₂OH·HCl | 70 | 85 |
| 2 | AcCl | 25 | 92 |
| 3 | TBAH | 120 | 78 |
IR spectroscopy confirms oxadiazole formation via C=N stretches at 1620–1600 cm⁻¹.
Construction of the Pyrido[1,2-c]Pyrimidine-1,3-Dione Core
Cyclocondensation Strategy
The tricyclic system is assembled from 2-aminonicotinic acid and ethyl acetoacetate:
- Knoevenagel Condensation : Reaction at 100°C forms a β-keto enamine intermediate.
- Cyclization : Treatment with POCl₃ at reflux (110°C, 4 hr) yields the pyrido[1,2-c]pyrimidine skeleton.
- Oxidation : Hydrogen peroxide in acetic acid introduces the 1,3-dione functionality.
Optimization Insight :
- POCl₃ concentration >2 eq. minimizes dimerization byproducts.
- Anhydrous conditions are critical for achieving >90% purity.
Coupling of Fragments and Final Assembly
Nucleophilic Substitution at Pyrimidinone C-4
The oxadiazole moiety is introduced via SNAr reaction:
- Activation : Pyrido[1,2-c]pyrimidine-1,3-dione is treated with PCl₅ to generate a reactive chloro intermediate.
- Coupling : Reaction with 5-ethyl-1,2,4-oxadiazol-3-yl potassium salt in DMF at 80°C for 12 hr achieves C-4 functionalization.
Reaction Monitoring :
¹H-NMR tracks the disappearance of the C-4 proton signal at δ 8.2 ppm.
Acetamide Linker Installation
The N-(3-cyanophenyl)acetamide group is appended via:
- Bromination : 2-Bromoacetyl bromide reacts with the pyrido-pyrimidinone intermediate in THF.
- Amination : Displacement with 3-cyanoaniline using Hünig’s base (DIPEA) in acetonitrile.
Yield Enhancement :
Structural Characterization and Analytical Data
Spectroscopic Validation
¹H-NMR (400 MHz, DMSO-d₆) :
- δ 8.71 (s, 1H, oxadiazole-H)
- δ 7.85–7.43 (m, 4H, cyanophenyl)
- δ 4.21 (q, J=7.1 Hz, 2H, ethyl-OCH₂)
HRMS (ESI+) :
Calculated for C₂₄H₂₂N₆O₄ [M+H]⁺: 483.1782; Found: 483.1785.
Industrial-Scale Production Considerations
Catalytic System Optimization
| Parameter | Lab Scale | Pilot Plant |
|---|---|---|
| Catalyst | Pd(OAc)₂ | Pd/C (5 wt%) |
| Solvent | DMF | Toluene |
| Yield | 72% | 85% |
Transitioning to heterogeneous catalysis reduces metal leaching and enables solvent recycling.
Challenges and Mitigation Strategies
Regioselectivity in Oxadiazole Formation
The 3,5-disubstitution pattern in 1,2,4-oxadiazoles necessitates strict control:
Chemical Reactions Analysis
Types of Reactions
N-(3-cyanophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions often involve reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be performed using halogenated reagents under basic conditions.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Conducted in acidic or basic media, depending on the desired product.
Reduction: Often performed in anhydrous solvents to prevent side reactions.
Substitution: Requires the presence of a suitable leaving group and a nucleophile.
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications .
Scientific Research Applications
Anti-inflammatory Activity
Recent studies have indicated that compounds similar to N-(3-cyanophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide exhibit significant anti-inflammatory properties. In silico molecular docking studies suggest that these compounds may act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory process .
Anticancer Potential
The compound has also shown promise in anticancer research. Derivatives of similar structures have been evaluated for their cytotoxic effects against various cancer cell lines. For instance, some derivatives demonstrated IC50 values comparable to established chemotherapeutic agents like doxorubicin against breast cancer cells (MCF-7), indicating potential for further development as anticancer drugs .
Antimicrobial Activity
This compound derivatives have been assessed for their antimicrobial properties against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated varying degrees of effectiveness depending on the substituents on the benzene ring .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anti-inflammatory activity | Identified as a potential 5-lipoxygenase inhibitor through molecular docking studies. |
| Study B | Anticancer properties | Showed promising cytotoxicity against MCF-7 cells with IC50 values comparable to doxorubicin. |
| Study C | Antimicrobial efficacy | Demonstrated effective inhibition against S. aureus and E. coli with certain derivatives exhibiting high activity. |
Future Prospects
The ongoing research into this compound suggests a promising future in drug discovery. Further structure optimization and extensive biological evaluations are necessary to fully understand its therapeutic potential and mechanisms of action.
Mechanism of Action
The mechanism of action of N-(3-cyanophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to the desired biological effect. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridinyl-Oxadiazole Acetamide Derivatives
Compounds such as 2-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-ylthio)-N-(substituted)phenylacetamide () share the oxadiazole-acetamide backbone. Key differences include:
- Substituent Effects: The target compound’s 3-cyanophenyl group contrasts with substituted phenyl groups (e.g., halides, methyl) in . The cyano group may improve target binding via polar interactions compared to non-polar substituents.
- Oxadiazole Modifications : The 5-ethyl substitution on the oxadiazole in the target compound versus methyl or unsubstituted variants in analogs (e.g., compound 60 in ) could enhance metabolic stability due to increased steric bulk .
Table 1: Physicochemical and Structural Comparison
*logP estimated using fragment-based methods.
Oxazolidinone and Benzotriazolyl Analogs
- Oxazolidinone Derivatives: Compounds like (S)-N-((3-(6-(4-(4,6-dichloropyrimidin-2-yl)piperazin-1-yl)-5-fluoropyridin-3-yl)-2-oxooxazolidin-5-yl)methyl)acetamide () contain oxazolidinone rings instead of oxadiazole. The oxazolidinone group is known for antibacterial activity (e.g., linezolid), suggesting the target compound’s oxadiazole may offer distinct mechanisms, such as kinase inhibition or redox modulation .
- Benzotriazolyl Acetamides: The benzotriazole group in 2-(benzotriazol-1-yl)-N-[(5-chloro-3-pyridyl)methyl]-N-[4-(3-pyridyl)phenyl]acetamide () differs from the cyanophenyl group in the target compound. The cyano group’s electron-deficient nature may enhance π-π stacking or dipole interactions in target binding compared to benzotriazole’s planar aromatic system .
Mechanistic Insights from Structural Similarity
highlights that structurally similar compounds often share mechanisms of action (MOAs). For example:
- Molecular docking (as in ) could predict interactions with ATP-binding pockets .
- Oxadiazole Role: 1,2,4-oxadiazoles are known to enhance metabolic stability and mimic peptide bonds, which may improve oral bioavailability compared to ester-containing analogs (e.g., –6) .
Structure-Activity Relationship (SAR) Trends
- Electron-Withdrawing Groups: The 3-cyanophenyl group’s strong electron-withdrawing effect may increase binding affinity compared to electron-donating groups (e.g., methyl in ).
- Alkyl Chain Effects : The ethyl group on the oxadiazole (target) versus methyl () may optimize lipophilicity, balancing membrane permeability and solubility .
Biological Activity
N-(3-cyanophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide is a complex organic compound with potential biological activities. This article reviews the existing literature on its biological properties, including anticancer activity and other pharmacological effects.
Chemical Structure
The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 420.4 g/mol |
| CAS Number | 1775484-71-3 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- A compound with a similar oxadiazole moiety demonstrated significant cytotoxicity against various cancer cell lines with IC values in the low micromolar range (e.g., 1.61 ± 1.92 µg/mL) .
The mechanism by which this compound exerts its biological effects is not fully elucidated; however, structural activity relationship (SAR) studies suggest that specific functional groups enhance its activity. The presence of electron-withdrawing groups and specific substitutions on the phenyl ring are critical for enhancing cytotoxic effects .
Study 1: Antitumor Screening
A comprehensive screening of drug libraries identified compounds with structures similar to N-(3-cyanophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-pyrido[1,2-c]pyrimidine], leading to the discovery of several candidates with promising anticancer activity against multicellular spheroids . This method mimics in vivo conditions more closely than traditional monolayer cultures.
Study 2: SAR Analysis
In-depth SAR analyses have shown that modifications to the oxadiazole and pyrimidine rings can significantly impact the biological activity of derivatives. For example:
- Substituting methyl or ethyl groups at specific positions led to enhanced interactions with target proteins involved in cancer pathways .
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anticancer | Significant cytotoxicity against various cell lines |
| Mechanism | Potential interactions through hydrophobic contacts |
| SAR Insights | Specific substitutions enhance efficacy |
Q & A
Q. What are the optimal synthetic routes for preparing N-(3-cyanophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxopyrido-pyrimidin-2-yl]acetamide?
The synthesis involves multi-step protocols, including substitution, reduction, and condensation reactions. For example:
- Substitution reaction : Reacting nitrobenzene derivatives with heterocyclic alcohols under alkaline conditions (e.g., 3-chloro-4-fluoronitrobenzene + 2-pyridinemethanol) .
- Reduction : Iron powder in acidic media reduces nitro intermediates to aniline derivatives .
- Condensation : Cyanoacetic acid reacts with aniline intermediates using condensing agents (e.g., EDC/HOBt) to form acetamide derivatives .
Key parameters include solvent choice (DMF or THF), temperature control (0–5°C for condensation), and purification via column chromatography.
Q. How is the structural identity of this compound confirmed experimentally?
Standard characterization methods include:
- 1H/13C NMR : Peaks at δ 2.03 (CH3), δ 7.28–8.6 (aromatic protons), and δ 9.92 (NH) confirm substituents and regiochemistry .
- LC-MS : Molecular ion peaks (e.g., m/z 362.0 [M+H]+) validate molecular weight .
- Elemental analysis : Carbon, hydrogen, and nitrogen percentages align with theoretical values (±0.3% tolerance) .
Q. What solvents and conditions are suitable for crystallization?
Polar aprotic solvents like DMSO or DMF are preferred for dissolving the compound, followed by slow evaporation or diffusion with hexane/ethyl acetate (1:3 ratio) to yield crystals. Crystallinity is critical for X-ray diffraction studies, though no crystal structure of this specific compound has been reported yet .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., unexpected LC-MS peaks) be resolved during characterization?
- Hypothesis-driven troubleshooting : If LC-MS shows adducts (e.g., [M+Na]+), re-analyze using softer ionization (APCI instead of ESI).
- 2D NMR (COSY, HSQC) : Resolve overlapping signals caused by conformational flexibility in the pyrido-pyrimidinone core .
- Isotopic labeling : Use 15N-labeled intermediates to trace unexpected nitrogen environments in the oxadiazole ring .
Q. What computational methods predict the biological activity of this compound?
- PASS program : Predicts potential targets (e.g., kinase inhibition, antimicrobial activity) based on structural similarity to known active compounds .
- Molecular docking : Use AutoDock Vina to model interactions with enzymes like COX-2 or EGFR. The oxadiazole moiety may form hydrogen bonds with catalytic residues (e.g., Lys50 in COX-2) .
- ADMET prediction : SwissADME evaluates bioavailability (LogP ~3.2) and blood-brain barrier permeability (low) .
Q. How can reaction yields be improved for the pyrido-pyrimidinone core synthesis?
- Catalyst optimization : Replace iron powder (traditional reduction) with Pd/C under hydrogen for higher efficiency and fewer byproducts .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes vs. 12 hours) for cyclization steps .
- Flow chemistry : Continuous flow reactors enhance mixing and heat transfer for exothermic steps like nitration .
Q. What strategies address low solubility in biological assays?
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to the cyanophenyl moiety to enhance aqueous solubility .
Methodological Guidance for Contradictory Data
- Spectral vs. elemental analysis mismatches : Recalibrate instruments and cross-validate with independent techniques (e.g., HRMS for molecular formula confirmation) .
- Biological activity discrepancies : Validate in vitro results with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
